(4-((3,5-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine
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Overview
Description
(4-((3,5-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine is a compound with the molecular formula C11H19N3S and a molecular weight of 225.35 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiazole ring and a piperidine moiety .
Preparation Methods
The synthesis of (4-((3,5-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine involves several steps. One common synthetic route includes the reaction of 3,5-dimethylpiperidine with a thiazole derivative under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
(4-((3,5-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole or piperidine derivatives .
Scientific Research Applications
(4-((3,5-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-((3,5-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The thiazole ring and piperidine moiety allow the compound to bind to proteins and enzymes, potentially inhibiting or activating their functions . This interaction can lead to changes in biochemical pathways and cellular processes, making the compound useful in various research applications .
Comparison with Similar Compounds
(4-((3,5-Dimethylpiperidin-1-yl)methyl)thiazol-2-yl)methanamine can be compared with other similar compounds, such as:
(4-Methyl-1,3-thiazol-2-yl)methanamine: This compound has a similar thiazole ring but lacks the piperidine moiety, making it less versatile in certain reactions.
2,4-Disubstituted thiazoles: These compounds have different substituents on the thiazole ring, which can alter their chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the thiazole ring and piperidine moiety, providing a versatile scaffold for various chemical reactions and research applications .
Properties
Molecular Formula |
C12H21N3S |
---|---|
Molecular Weight |
239.38 g/mol |
IUPAC Name |
[4-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C12H21N3S/c1-9-3-10(2)6-15(5-9)7-11-8-16-12(4-13)14-11/h8-10H,3-7,13H2,1-2H3 |
InChI Key |
CJMICXHDRQAMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC2=CSC(=N2)CN)C |
Origin of Product |
United States |
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